4-(Boc-amino)butyl bromide

Catalog No.
S761796
CAS No.
164365-88-2
M.F
C9H18BrNO2
M. Wt
252.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-amino)butyl bromide

CAS Number

164365-88-2

Product Name

4-(Boc-amino)butyl bromide

IUPAC Name

tert-butyl N-(4-bromobutyl)carbamate

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)

InChI Key

GKGFAEREWWZBKY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCBr

Synonyms

N-(4-Bromobutyl)carbamic Acid 1,1-Dimethylethyl Ester; N-(tert-Butoxycarbonyl)-1-bromobutan-4-ylamine;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCBr

Synthesis of N-Boc-aminoalkoxyphenyl derivatives

4-(Boc-amino)butyl bromide can be used as a starting material for the synthesis of N-Boc-aminoalkoxyphenyl derivatives. These derivatives serve as precursors to pharmacophore elements, which are specific molecular arrangements that are crucial for drug binding to a target receptor. In the context of glaucoma, researchers have explored N-Boc-aminoalkoxyphenyl derivatives as potential glaucoma therapeutics. []

Synthesis of aloperine derivatives

4-(Boc-amino)butyl bromide can also be employed in the synthesis of various aloperine derivatives. Aloperine is a naturally occurring prenylated benzophenone found in the plant Aloe vera. Researchers have investigated the potential application of aloperine derivatives as anti-HIV agents due to their ability to inhibit HIV integrase, an enzyme essential for the HIV replication cycle. []

4-(Boc-amino)butyl bromide, also known as tert-butyl N-(4-bromobutyl)carbamate, is a chemical compound with the molecular formula C₉H₁₈BrNO₂ and a molecular weight of 252.15 g/mol. This compound features a bromobutyl group attached to a tert-butyl carbamate moiety, making it a versatile intermediate in organic synthesis. Its structure includes a bromine atom at one end, a butyl chain, and a tert-butoxycarbonyl (Boc) protected amino group, which provides stability and reactivity under specific conditions .

Typical of alkyl halides and carbamates. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new amines or other functional groups.
  • Deprotection: The Boc group can be removed under acidic conditions, yielding the free amine, which can then participate in further reactions such as coupling or acylation .
  • Reactions with Electrophiles: The amino group can react with electrophiles to form more complex molecules, expanding its utility in synthetic chemistry .

Synthesis of 4-(Boc-amino)butyl bromide can be achieved through several methods:

  • Boc Protection: The synthesis often begins with the protection of an amine using tert-butoxycarbonyl anhydride under basic conditions.
  • Alkylation: The protected amine is then alkylated with 1-bromobutane to introduce the bromobutyl group.
  • Purification: The product is typically purified through recrystallization or chromatography to obtain high purity .

4-(Boc-amino)butyl bromide finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as a key intermediate for synthesizing biologically active compounds, particularly those targeting viral infections.
  • Peptide Synthesis: It is utilized in the preparation of aminoalkoxy derivatives that are precursors to pharmacophore elements .
  • Chemical Research: As a reagent in organic synthesis, it aids in exploring new chemical transformations and developing novel compounds.

Interaction studies involving 4-(Boc-amino)butyl bromide focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential pathways in synthetic chemistry and its role in forming more complex structures. The compound's ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical entities .

Several compounds share structural similarities with 4-(Boc-amino)butyl bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-Aminobutyl bromideAminoalkaneLacks Boc protection; more reactive due to free amine
N,N-Di-Boc-aminobutaneProtected aminoalkaneContains two Boc groups; higher steric hindrance
3-(Boc-amino)propyl bromideShorter alkane chainSimilar protective group but shorter carbon chain
2-(Boc-amino)ethyl bromideShorter alkane chainSimilar functionality but less steric bulk

The presence of the Boc protecting group distinguishes 4-(Boc-amino)butyl bromide from other similar compounds by providing stability during synthesis and allowing for selective deprotection when needed .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-(Boc-amino)butyl bromide

Dates

Modify: 2023-08-15

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